(S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(3-Amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring attached to a benzoyl group with amino and hydroxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-amino-2-hydroxybenzoic acid and pyrrolidine-2-carboxylic acid.
Coupling Reaction: The key step involves coupling the benzoyl group to the pyrrolidine ring. This can be achieved using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chiral Resolution: The chiral center at the pyrrolidine ring can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The amino group can undergo reduction to form an amine using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine
Drug Development: Investigated as a potential lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and hydroxy groups facilitate hydrogen bonding and electrostatic interactions with target proteins, influencing their activity.
Properties
CAS No. |
473734-10-0 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(2S)-1-(3-amino-2-hydroxybenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c13-8-4-1-3-7(10(8)15)11(16)14-6-2-5-9(14)12(17)18/h1,3-4,9,15H,2,5-6,13H2,(H,17,18)/t9-/m0/s1 |
InChI Key |
GRINWTLRIMQPGZ-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=C(C(=CC=C2)N)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C(=CC=C2)N)O)C(=O)O |
Origin of Product |
United States |
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